molecular formula C22H24ClN3O3S B2861490 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1798529-45-9

2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No. B2861490
M. Wt: 445.96
InChI Key: MTTSSBLKPWUHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures similar to the queried compound, particularly those featuring oxadiazole and piperidinyl groups, have been synthesized and evaluated for various biological activities. For instance, oxadiazoles have been identified for their anti-inflammatory, analgesic, and antibacterial properties, demonstrating significant activity in various biological assays. These findings suggest potential pathways for exploring the applications of the compound in similar contexts (Husain et al., 2008).

Anticancer and Antiangiogenic Effects

Oxadiazoles, particularly those with substitutions that include thiophene and piperidinyl groups, have shown promise as apoptosis inducers and potential anticancer agents. Compounds within this class have demonstrated activity against various cancer cell lines, with some showing specific in vivo anticancer and antiangiogenic effects. This highlights the potential research applications of the compound in anticancer therapy and the exploration of new treatments (Zhang et al., 2005).

Antimicrobial Activities

Research on derivatives of oxadiazoles and related compounds has also revealed significant antimicrobial activities. These compounds have been tested against a range of microorganisms, displaying good to moderate antimicrobial properties. This suggests the potential for the compound to be explored for antimicrobial applications, contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Neuroleptic Activity

Furthermore, compounds with structural similarities to the queried compound, especially those incorporating piperidine and oxadiazole elements, have been evaluated for their neuroleptic (antipsychotic) activities. These evaluations indicate a potential for exploring the neuroleptic applications of the compound, potentially contributing to the development of new treatments for psychiatric disorders (Iorio et al., 1987).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-22(2,28-18-7-5-17(23)6-8-18)21(27)26-10-3-4-15(13-26)12-19-24-20(25-29-19)16-9-11-30-14-16/h5-9,11,14-15H,3-4,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTSSBLKPWUHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

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